molecular formula C10H13Cl2NO2 B1665166 Arbaclofen hydrochloride CAS No. 63701-55-3

Arbaclofen hydrochloride

Numéro de catalogue B1665166
Numéro CAS: 63701-55-3
Poids moléculaire: 250.12 g/mol
Clé InChI: WMNUVYYLMCMHLU-QRPNPIFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arbaclofen, also known as STX209, is the R-enantiomer of baclofen . It is believed to be a selective gamma-amino butyric acid type B receptor agonist . It has been investigated as a treatment for autism spectrum disorder and fragile X syndrome in randomized, double blind, placebo controlled trials . It has also been investigated as a treatment for spasticity due to multiple sclerosis and spinal cord injury .


Molecular Structure Analysis

The chemical formula of Arbaclofen is C10H12ClNO2 . Its molecular weight is 213.661 . The structure of Arbaclofen has been resolved from powder diffraction data .


Physical And Chemical Properties Analysis

Arbaclofen has a molecular weight of 213.661 and a chemical formula of C10H12ClNO2 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Applications De Recherche Scientifique

Fragile X Syndrome

Specific Scientific Field

Neurodevelopmental Disorders

Summary of the Application

Arbaclofen has shown promise in the treatment of Fragile X Syndrome (FXS), a genetic disorder that causes intellectual disability, behavioral and learning challenges, and various physical characteristics .

Methods of Application or Experimental Procedures

Two phase 3 placebo-controlled trials were conducted, a flexible dose trial in subjects age 12–50 and a fixed dose trial in subjects age 5–11 . The primary endpoint for both trials was the Social Avoidance subscale of the Aberrant Behavior Checklist-Community Edition, FXS-specific (ABC-C FX) .

Results or Outcomes

The adolescent/adult study did not show benefit for arbaclofen over placebo for any measure. In the child study, the highest dose group showed benefit over placebo on the ABC-C FX Irritability subscale and Parenting Stress Index (PSI), and trends toward benefit on the ABC-C FX Social Avoidance and Hyperactivity subscales .

Multiple Sclerosis

Specific Scientific Field

Neurology

Summary of the Application

Arbaclofen extended-release tablets are being developed for the treatment of spasticity in patients with Multiple Sclerosis (MS) .

Methods of Application or Experimental Procedures

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the safety and efficacy of oral Arbaclofen extended-release in MS patients with spasticity . Two doses of Arbaclofen extended-release, 40 mg and 80 mg, were compared with placebo .

Results or Outcomes

Arbaclofen extended-release 40 mg/day significantly reduced spasticity symptoms compared with placebo and was safe and well tolerated . Evidence of improvement in MS-related spasticity was observed across Arbaclofen extended-release dosages .

Autism Spectrum Disorder

Specific Scientific Field

Psychiatry

Summary of the Application

Arbaclofen is being developed by The Simons Foundation for a form of autism known as 16p11.2 deletion . Autism Spectrum Disorder (ASD) is a developmental disorder that affects communication and behavior .

Methods of Application or Experimental Procedures

A Phase 3 trial is currently underway . The trial aims to investigate the safety and effectiveness of arbaclofen in patients with 16p11.2 deletion .

Results or Outcomes

The results of this trial are not yet available as the study is still ongoing .

Spinal Cord Injuries

Specific Scientific Field

Neurology

Summary of the Application

Arbaclofen ER (brand name, Ontinua ER) is an extended-release formulation of arbaclofen, a compound similar to the muscle relaxant baclofen that is approved to treat spasticity (muscle stiffness) in people with spinal cord injuries .

Methods of Application or Experimental Procedures

The application of Arbaclofen ER in spinal cord injuries involves oral administration of the drug . The extended-release formulation allows arbaclofen to be slowly released over longer periods of time, potentially reducing dosing frequency and undesirable side effects .

Results or Outcomes

While specific results related to spinal cord injuries are not mentioned, the drug has been found to be safe and generally well-tolerated .

Propriétés

IUPAC Name

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNUVYYLMCMHLU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213112
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbaclofen hydrochloride

CAS RN

63701-55-3
Record name Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63701-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbaclofen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBACLOFEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arbaclofen hydrochloride
Reactant of Route 2
Arbaclofen hydrochloride
Reactant of Route 3
Reactant of Route 3
Arbaclofen hydrochloride
Reactant of Route 4
Arbaclofen hydrochloride
Reactant of Route 5
Arbaclofen hydrochloride
Reactant of Route 6
Arbaclofen hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.